

# Mahmoodin from *Azadirachta indica*: A Technical Guide to Isolation, Characterization, and Biological Activity

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## Compound of Interest

Compound Name: *Mahmoodin*

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This technical whitepaper provides a comprehensive overview of the isolation and characterization of **Mahmoodin**, a tetranortriterpenoid found in *Azadirachta indica* (neem). The document details the experimental protocols for extraction and purification, summarizes key quantitative data, and explores the compound's known biological activities. Visualizations of the experimental workflow and relevant biological pathways are included to facilitate understanding.

## Introduction

*Azadirachta indica* A. Juss, commonly known as the neem tree, is a member of the Meliaceae family and a cornerstone of traditional medicine in many parts of the world.<sup>[1]</sup> It is a rich source of structurally complex and biologically active secondary metabolites, particularly a class of tetranortriterpenoids known as limonoids.<sup>[2][3]</sup> These compounds, including azadirachtin, nimbin, nimbolide, and gedunin, are responsible for the well-documented insecticidal, anti-inflammatory, and anticancer properties of neem extracts.<sup>[2][3]</sup>

**Mahmoodin** is a tetranortriterpenoid that has been successfully isolated from neem oil.<sup>[4][5]</sup> It is recognized for its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a compound of interest for the development of new antimicrobial

agents.[\[4\]](#)[\[5\]](#)[\[6\]](#) This guide offers a detailed look into the scientific procedures for isolating and characterizing **Mahmoodin** for research and development purposes.

## Physicochemical and Spectroscopic Data

The structural and physical properties of **Mahmoodin** are essential for its identification and characterization. While a complete public dataset is not available, the fundamental properties are summarized below.

Table 1: Physicochemical Properties of **Mahmoodin**

Property	Value	Reference
Molecular Formula	$C_{30}H_{38}O_8$	<a href="#">[4]</a>
Molecular Weight	526.6 g/mol	<a href="#">[4]</a>
Class	Tetranortriterpenoid (Limonoid)	<a href="#">[4]</a>
Source	Azadirachta indica (Neem) Oil	<a href="#">[4]</a> <a href="#">[5]</a>

| Known Co-isolates | Azadirone, Epoxyazadiradione, Nimbin, Gedunin, Azadiradione, Deacetylnimbin, 17-Hydroxyazadiradione |[\[4\]](#)[\[5\]](#) |

Table 2: Representative  $^1H$  and  $^{13}C$  NMR Spectroscopic Data

Note: A complete, publicly available, assigned NMR dataset for **Mahmoodin** is not available. The following represents a general expectation for a complex tetranortriterpenoid structure and should be confirmed by 2D NMR experiments upon isolation.

<sup>1</sup> H NMR (Representative Shifts δ ppm)	<sup>13</sup> C NMR (Representative Shifts δ ppm)
7.40 - 7.20 (m, Furan ring protons)	> 200 (Ketone C=O)
6.30 - 6.10 (m, Furan ring protons)	175 - 165 (Ester/Lactone C=O)
5.80 - 5.40 (m, Olefinic protons)	160 - 110 (Aromatic/Olefinic carbons)
4.50 - 3.50 (m, Protons on oxygenated carbons)	110 - 100 (Furan ring carbons)
2.50 - 1.00 (m, Aliphatic protons)	90 - 50 (Oxygenated carbons)
1.20 - 0.80 (s, Methyl protons)	50 - 15 (Aliphatic carbons)

## Experimental Protocols

The following sections describe a representative methodology for the isolation and characterization of **Mahmoodin** from *Azadirachta indica* seeds, synthesized from established protocols for neem limonoids.

### Extraction of Neem Oil

A variety of methods can be employed for the extraction of oil from neem seeds, with solvent extraction being common for laboratory-scale preparations aimed at isolating bioactive compounds.

#### Protocol: Soxhlet Extraction

- Seed Preparation: Procure mature neem seeds and manually remove the pulp. Dry the seeds in the shade for 10-15 days and de-hull to obtain the kernels.
- Grinding: Grind the dried kernels into a coarse powder (e.g., 32 mesh size) using a mechanical grinder.<sup>[7]</sup>
- Extraction:
  - Accurately weigh approximately 100 g of the powdered neem kernel and place it into a cellulose thimble.
  - Place the thimble into a Soxhlet extractor.

- Add 500 mL of methanol to the round-bottom flask.
- Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
- Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.[\[8\]](#)
- Solvent Removal: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield the crude neem oil rich in limonoids.[\[8\]](#)

## Isolation and Purification of Mahmoodin

Purification of a specific limonoid like **Mahmoodin** from the complex crude oil requires multi-step chromatographic separation.

Protocol: Column Chromatography and HPLC

- Crude Fractionation (Solvent Partitioning):
  - Dissolve the crude methanolic extract in methanol and partition sequentially with n-hexane to remove non-polar fats and lipids. Discard the hexane layer.
  - The resulting defatted methanol extract contains the limonoid fraction.
- Silica Gel Column Chromatography (Initial Purification):
  - Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).
  - Adsorb the defatted methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.
  - Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 9:1 to 1:1 v/v), followed by ethyl acetate:methanol mixtures.[\[8\]](#)[\[9\]](#)
  - Collect fractions (e.g., 25 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 3:2) and visualizing

with vanillin-sulfuric acid reagent and heat.

- Pool fractions with similar TLC profiles that correspond to the expected polarity of tetranoltriterpenoids.
- Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
  - Further purify the enriched fractions containing **Mahmoodin** using preparative HPLC.
  - Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).[9]
  - Mobile Phase: An isocratic or gradient system of methanol and water (e.g., starting with 50:50 v/v).[9]
  - Detection: UV detector at 215 nm.[9]
  - Inject the sample and collect the peak corresponding to **Mahmoodin**. The precise retention time must be determined using an analytical run and comparison with literature or a standard if available.
  - Remove the solvent from the collected fraction under vacuum to obtain pure **Mahmoodin**.

## Characterization of Mahmoodin

The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.

- Mass Spectrometry (MS): Determine the exact molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HR-MS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to elucidate the complete chemical structure and confirm identity.[4]

## Antibacterial Activity Assay

The biological activity of the purified **Mahmoodin** can be quantified using standard microbiological assays.

### Protocol: Minimum Inhibitory Concentration (MIC) Determination

- **Bacterial Strains:** Use standard strains of Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.
- **Assay Method:** Employ the broth microdilution method in 96-well microtiter plates.
- **Procedure:**
  - Prepare a stock solution of purified **Mahmoodin** in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the **Mahmoodin** stock solution in Mueller-Hinton Broth (MHB) directly in the microtiter plate wells.
  - Inoculate each well with a standardized bacterial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
  - Include positive (broth + inoculum) and negative (broth only) controls.
  - Incubate the plates at 37°C for 18-24 hours.
- **Result Interpretation:** The MIC is defined as the lowest concentration of **Mahmoodin** that completely inhibits visible bacterial growth.

## Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the isolation and biological testing of **Mahmoodin**.

Table 3: Yield and Purity of **Mahmoodin** from *Azadirachta indica*

Note: Specific yield data for **Mahmoodin** is not widely published. The values below are representative estimates for limonoid isolation from neem and will vary based on source material and procedural efficiency.

Stage	Starting Material	Product	Estimated Yield (%)	Estimated Purity (%)
Oil Extraction	1 kg Neem Kernels	Crude Neem Oil	30 - 45%	N/A
Crude Fractionation	100 g Crude Oil	Defatted Limonoid Extract	5 - 10%	< 5%
Column Chromatography	5 g Limonoid Extract	Enriched Mahmoodin Fraction	0.1 - 0.5%	40 - 60%
Preparative HPLC	100 mg Enriched Fraction	Pure Mahmoodin	0.01 - 0.05% (of extract)	> 95%

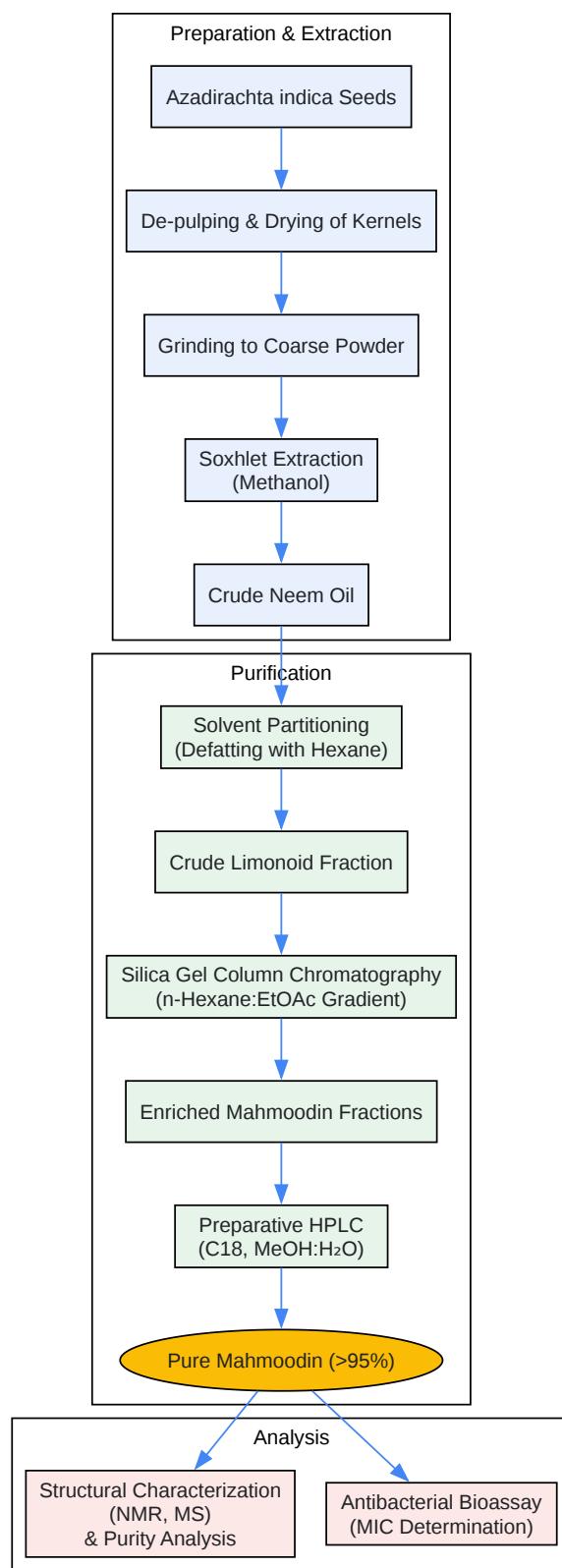
Table 4: Antibacterial Activity of Neem Limonoids (Representative MIC Values)

Note: Specific MIC values for pure **Mahmoodin** are not extensively documented. The data below represents typical MIC ranges for antibacterial neem extracts and related pure limonoids against common pathogens.

Bacterial Strain	Gram Stain	Representative MIC Range ( $\mu\text{g/mL}$ )
Staphylococcus aureus	Positive	62.5 - 250
Bacillus subtilis	Positive	31.25 - 125
Escherichia coli	Negative	125 - 500
Pseudomonas aeruginosa	Negative	250 - >1000

## Visualized Workflows and Pathways

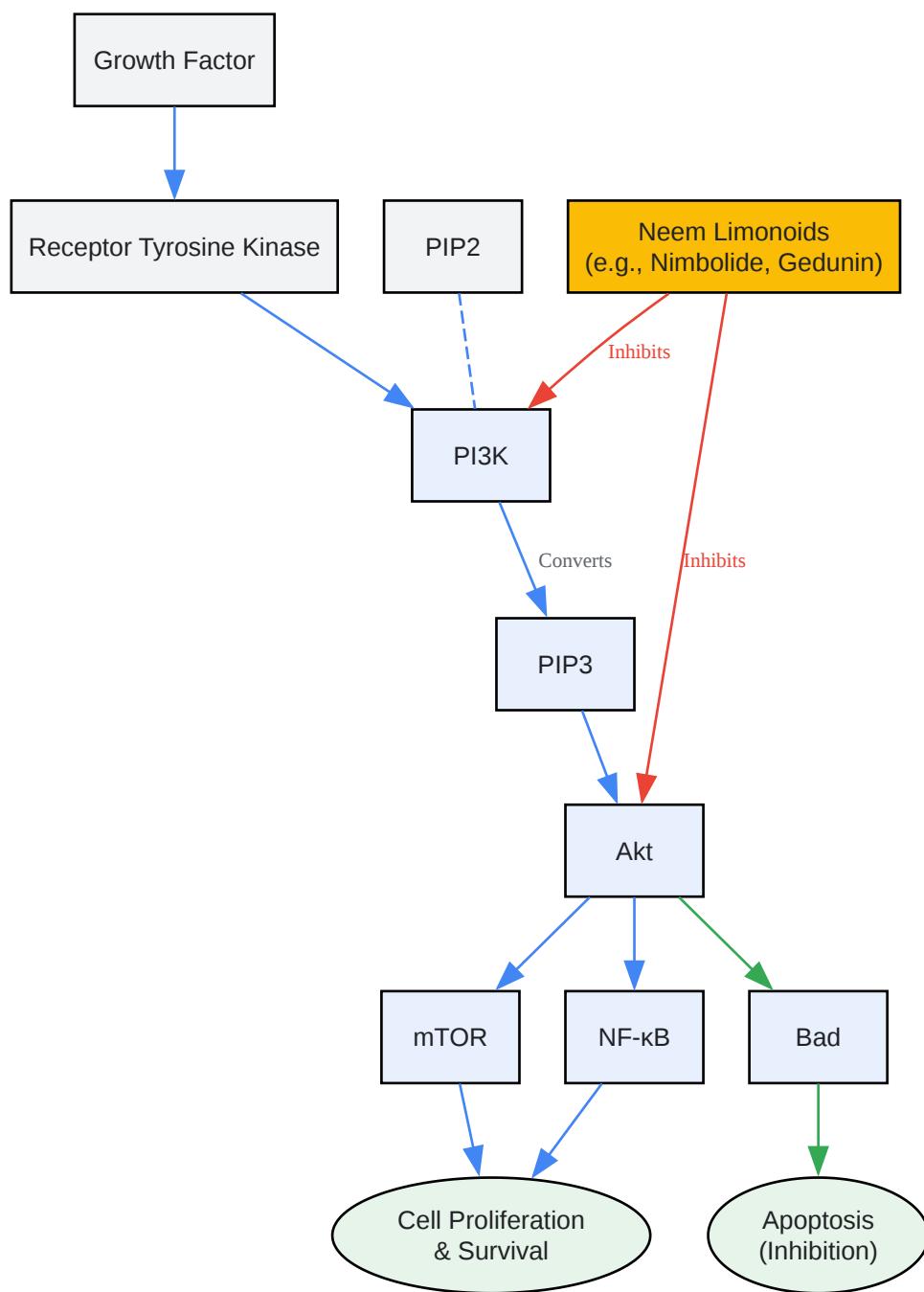
### Experimental Workflow for Mahmoodin Isolation

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Caption: Workflow for the isolation and analysis of **Mahmoodin**.

## Potential Signaling Pathway Modulation by Neem Limonoids

While the specific molecular targets of **Mahmoodin** are yet to be fully elucidated, other neem limonoids are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.<sup>[2][10]</sup> The inhibition of this pathway is a plausible mechanism for the biological activities observed.



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Caption: Representative PI3K/Akt signaling pathway modulated by neem limonoids.

## Conclusion

**Mahmoodin** stands out as a promising antibacterial compound from *Azadirachta indica*. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further research into its mechanism of action, potential therapeutic applications, and development as a pharmaceutical agent. The provided workflows and data tables serve as a valuable resource for scientists and researchers dedicated to natural product drug discovery. Further investigation is required to fully elucidate its spectroscopic properties, precise therapeutic potential, and specific molecular targets.

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